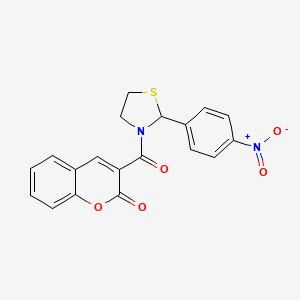

3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one

Description

3-(2-(4-Nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a hybrid heterocyclic compound combining a coumarin (2H-chromen-2-one) backbone with a thiazolidine ring substituted at the 4-position with a nitro group. The coumarin moiety is renowned for its photophysical properties and biological activities, including antimicrobial and antitumor effects . The thiazolidine ring, a saturated five-membered heterocycle containing sulfur and nitrogen, enhances molecular diversity and bioactivity, particularly when functionalized with electron-withdrawing groups like nitro . This compound is synthesized via multi-step reactions, often involving cyclization of brominated coumarin precursors with thiosemicarbazides or thioureas under catalytic conditions .

Properties

IUPAC Name |

3-[2-(4-nitrophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O5S/c22-17(15-11-13-3-1-2-4-16(13)26-19(15)23)20-9-10-27-18(20)12-5-7-14(8-6-12)21(24)25/h1-8,11,18H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQULXHMRAVGTHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting cysteine with an appropriate aldehyde or ketone under acidic conditions.

Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a phenyl ring is treated with a mixture of concentrated nitric and sulfuric acids.

Coupling with Chromenone: The final step involves coupling the thiazolidine derivative with a chromenone precursor. This can be achieved through a condensation reaction, often facilitated by a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

Scaling up the reaction conditions: Ensuring that the reactions are carried out in large reactors with precise control over temperature and pH.

Purification: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides (e.g., sodium borohydride), which may reduce the nitro group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one typically involves multi-step reactions that integrate thiazolidine and coumarin moieties. Various methods have been employed, including:

- Condensation Reactions : The compound can be synthesized through condensation reactions involving thiazolidine derivatives and coumarin precursors under specific conditions (e.g., using catalysts like ZnCl₂) .

- Ultrasonic Irradiation : Recent studies have demonstrated that ultrasonic irradiation can enhance the yield and purity of the synthesized products .

Biological Activities

The biological activities of this compound have been extensively studied, revealing several promising properties:

Antioxidant Activity

Research indicates that compounds containing thiazolidine and coumarin structures exhibit significant antioxidant activity. This property is attributed to their ability to scavenge free radicals and reduce oxidative stress, making them potential candidates for developing antioxidant therapies .

Anticancer Potential

Recent investigations into the anticancer activity of similar thiazolidine-coumarin derivatives have shown promising results against various cancer cell lines, including:

- MCF-7 (breast cancer) : Compounds similar to this compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cancer cell proliferation .

- HepG2 (liver cancer) : Other derivatives have shown considerable efficacy against HepG2 cells, suggesting a broader application in cancer therapy .

Antimicrobial Activity

Thiazolidine derivatives have also been evaluated for their antimicrobial properties. Compounds with structural similarities to this compound have exhibited activity against various bacterial strains, indicating potential for use in treating infections .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various biological targets. These studies suggest that the compound may effectively interact with specific receptors involved in cancer progression and other diseases, providing insights into its mechanism of action .

Case Studies and Research Findings

Several studies have documented the effects of thiazolidine-coumarin derivatives:

- A study highlighted the synthesis and evaluation of novel thiazole-coumarin hybrids that exhibited enhanced anticancer activity compared to traditional chemotherapeutics like 5-fluorouracil .

- Another research focused on the anti-tubercular activity of related compounds, demonstrating significant efficacy against Mycobacterium tuberculosis strains .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets:

Molecular Targets: Enzymes such as kinases or proteases.

Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Thiazolidine-Carbonyl Coumarin Derivatives

These compounds share the core structure of a coumarin linked to a thiazolidine ring via a carbonyl group but differ in substituents on the thiazolidine or coumarin moieties.

Key Observations :

- Biological Activity: Brominated coumarin derivatives (e.g., 6-bromo-substituted compounds) exhibit pronounced antimicrobial and antitumor activities due to increased lipophilicity and membrane penetration .

Thiazole-Hydrazinyl Coumarin Derivatives

These compounds feature a thiazole ring instead of thiazolidine, often conjugated with hydrazine linkers.

Key Observations :

- Synthetic Efficiency : Ball-mill techniques (e.g., for compound 3a) achieve high yields (~90%) in shorter reaction times (<1 hour) compared to traditional reflux methods (~12 hours) .

- Bioactivity : Chloro- and trifluoromethyl-substituted derivatives (e.g., SCT2 and 3a) show superior antibacterial activity due to enhanced halogen bonding interactions with microbial enzymes .

Hybrid Coumarin-Thiazolidinone Derivatives

These compounds integrate thiazolidinone (a cyclic thiourea) with coumarin, often via conjugated systems.

Key Observations :

Biological Activity

The compound 3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a thiazolidine derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antioxidant, antimicrobial, and anticancer properties.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 366.39 g/mol. The structural components include a thiazolidine ring, a nitrophenyl group, and a coumarin moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of thiazolidine derivatives with coumarin-based compounds. For instance, one method involves the condensation of aromatic aldehydes with thioglycolic acid in the presence of catalysts such as anhydrous ZnCl₂, leading to the formation of thiazolidinone derivatives that can subsequently be modified to yield the target compound .

Antioxidant Activity

Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties . The presence of hydroxyl groups and the thiazolidine structure contribute to their ability to scavenge free radicals. In vitro studies have shown that these compounds can effectively reduce oxidative stress markers in various cell lines .

Antimicrobial Activity

Thiazolidinone compounds have been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes. Compounds similar to this compound have demonstrated promising results in inhibiting bacterial growth, making them potential candidates for antibiotic development .

Anticancer Activity

Several studies have highlighted the anticancer properties of thiazolidinone derivatives. The compound's structure allows it to interact with cancer cell lines, inducing apoptosis and inhibiting proliferation. For example, compounds with similar scaffolds have shown IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxic potential . The structure-activity relationship (SAR) suggests that substituents on the phenyl ring play a crucial role in enhancing anticancer efficacy .

Case Studies

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| 1 | Thiazolidinone A | Antioxidant | 10 µM |

| 2 | Thiazolidinone B | Antimicrobial (E. coli) | 25 µg/mL |

| 3 | Thiazolidinone C | Anticancer (HeLa) | 15 µM |

Note: The values are indicative and based on related compounds.

Q & A

Q. What are the common synthetic routes for preparing 3-(2-(4-nitrophenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one?

- Methodological Answer : The compound is synthesized via multi-step protocols. A typical route involves: (i) Thiazolidine ring formation : Reacting 4-nitrobenzaldehyde with thiosemicarbazide under acidic conditions to generate a thiosemicarbazone intermediate. (ii) Coumarin-thiazolidine coupling : The thiazolidine intermediate is coupled to a pre-functionalized chromen-2-one scaffold via nucleophilic aromatic substitution, often using polar aprotic solvents (e.g., DMF) and a base (e.g., K₂CO₃) . (iii) Carbonyl introduction : Post-functionalization of the thiazolidine moiety with a carbonyl group is achieved using activated esters or acid chlorides. Reaction progress is monitored via TLC or HPLC.

Q. How are spectroscopic techniques employed to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assignments focus on distinguishing the thiazolidine protons (δ 3.5–4.5 ppm) and the coumarin carbonyl (C=O, ~160 ppm). The 4-nitrophenyl group shows aromatic protons at δ 7.5–8.5 ppm .

- FTIR : Key peaks include the coumarin lactone C=O (~1720 cm⁻¹), thiazolidine C-N (~1250 cm⁻¹), and nitro group stretching (~1520 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with isotopic patterns matching the nitro and sulfur substituents .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- Crystallization : Slow evaporation from DMSO/ethanol mixtures yields crystals suitable for X-ray analysis.

- Validation : Programs like SHELXL refine structures, validating bond lengths (e.g., C-S: ~1.75 Å in thiazolidine) and dihedral angles between the coumarin and thiazolidine moieties. Hydrogen-bonding networks (e.g., C–H···O interactions involving the nitro group) are mapped using Mercury software .

- Contradictions : Discrepancies between calculated (DFT) and experimental torsion angles may arise from crystal packing effects, requiring Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What computational methods are used to predict and analyze noncovalent interactions in this compound?

- Methodological Answer :

- DFT Calculations : Geometry optimization at the B3LYP/6-31G(d) level evaluates electronic properties (e.g., HOMO-LUMO gaps).

- NCIplot Analysis : Visualizes noncovalent interactions (π-π stacking, C–H···O) via reduced density gradient (RDG) isosurfaces. For example, π-stacking between coumarin and aryl rings is quantified with interaction energies of ~5–8 kcal/mol .

- MEP Mapping : Identifies electrophilic regions (e.g., nitro group) for targeted functionalization .

Q. How do reaction conditions influence regioselectivity in thiazolidine-coumarin hybrid synthesis?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the coumarin C-3 position, while protic solvents (ethanol) may promote side reactions.

- Temperature Control : Lower temperatures (0–5°C) reduce nitro group reduction risks during coupling steps.

- Catalytic Additives : Use of DMAP accelerates acylation of the thiazolidine nitrogen, improving yields to >75% .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

- Methodological Answer :

- NMR Shifts : DFT-calculated chemical shifts (e.g., using GIAO) may deviate from experimental values due to solvent effects or dynamic processes. Cross-validate with COSY/HSQC to confirm assignments .

- IR Absorbance : Computed vibrational frequencies often overestimate C=O stretching by ~20 cm⁻¹; empirical scaling factors (0.96–0.98) adjust for this .

- Crystallographic vs. Solution Data : Crystal packing forces can distort bond angles compared to solution-phase conformers. Molecular dynamics simulations reconcile these differences .

Tables of Key Data

| Property | Experimental Value | Theoretical Value (DFT) | Reference |

|---|---|---|---|

| C=O (Coumarin) Bond Length | 1.21 Å | 1.23 Å | |

| HOMO-LUMO Gap | 4.2 eV (UV-vis) | 4.0 eV | |

| π-π Stacking Energy | -7.5 kcal/mol (X-ray) | -6.8 kcal/mol (NCIplot) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.